molecular formula C11H24ClN5O3 B13534632 N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride

N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride

Cat. No.: B13534632
M. Wt: 309.79 g/mol
InChI Key: XGYXGGQRUNFSQU-UHFFFAOYSA-N
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Description

Historical Context of Azide-Containing Linkers in Bioorthogonal Chemistry

The azide functional group has emerged as a cornerstone of bioorthogonal chemistry due to its unique combination of abiotic origin, small molecular footprint, and selective reactivity. The foundational work in this field began with the Staudinger ligation, where azides react with modified triarylphosphines to form stable amide bonds in aqueous environments. This reaction, pioneered by Bertozzi and colleagues in 2000, demonstrated that azides could participate in selective covalent bonding without interfering with native biochemical processes.

Subsequent advancements introduced copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leveraged the azide’s 1,3-dipolar character to form triazole linkages with terminal alkynes. While CuAAC offered rapid kinetics, the cytotoxicity of copper ions limited its use in live-cell systems. This challenge spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), where cyclooctynes replaced alkynes to enable copper-free reactions. Azides proved ideal for these applications due to their metabolic stability, as evidenced by their incorporation into FDA-approved drugs like azidothymidine.

The evolution of azide-containing linkers, such as the compound in focus, reflects a broader trend toward modular design. By conjugating azides to spacers like polyethylene glycol (PEG), researchers achieved improved solubility and reduced steric hindrance, enabling efficient labeling of biomolecules in complex environments.

Structural Rationale for Ethylene Glycol Spacer Integration in Molecular Design

The triethylene glycol spacer in N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride serves multiple critical functions, rooted in the physicochemical properties of polyethylene glycol (PEG).

Conformational Flexibility and Solubility

PEG’s repeating ethylene oxide units (−CH₂−CH₂−O−) create a highly flexible, hydrophilic backbone that enhances aqueous solubility while minimizing nonspecific interactions. Molecular dynamics simulations demonstrate that PEG spacers adopt extended conformations in solution, reducing aggregation and improving accessibility of conjugated molecules. For instance, in a study comparing PEG-linked peptides, neutral sequences like GSGGSG maintained their native conformations when tethered to PEG, whereas charged peptides exhibited reduced aggregation due to PEG’s shielding effect.

Steric Optimization

The triethylene glycol chain in this compound provides an optimal balance between length and flexibility. Shorter spacers may restrict access to reactive sites, while excessively long chains increase hydrodynamic volume without improving function. PEG-11 (11 ethylene glycol units) has been shown to maximize peptide accessibility in surface-displayed systems, suggesting that the triethylene glycol spacer here likely minimizes steric hindrance during bioconjugation.

Table 1: Impact of PEG Spacer Length on Bioconjugation Efficiency
Spacer Length (Ethylene Glycol Units) Solubility Enhancement Conformational Flexibility Steric Hindrance Reduction
3 (Triethylene glycol) Moderate High High
6 High Moderate Moderate
11 Very High Low Low

Data derived from molecular dynamics studies and bioconjugation applications.

Role of Methylamino Butanamide Moieties in Targeted Bioconjugation

The methylamino butanamide group in this compound introduces two key features: a secondary amine for further functionalization and a hydrophobic backbone for directed molecular interactions.

Amine Reactivity and Directionality

The methylamino group (−NHCH₃) provides a nucleophilic site for reactions with electrophilic partners such as NHS esters or aldehydes. This enables sequential bioconjugation strategies, where the azide handles bioorthogonal labeling, and the amine facilitates attachment to targeting moieties like antibodies or peptides. The butanamide scaffold (a four-carbon chain with a terminal amide) further stabilizes the molecule through intramolecular hydrogen bonding, as observed in structurally similar GABA uptake inhibitors.

Hydrophobic-Hydrophilic Balance

The butanamide moiety’s moderate hydrophobicity complements the hydrophilic PEG spacer, preventing excessive water solubility that might hinder membrane permeability. This balance is critical for intracellular delivery applications, where overly polar molecules struggle to traverse lipid bilayers.

Table 2: Functional Roles of Methylamino Butanamide in Bioconjugation
Component Function Structural Basis
Methylamino group Site for amine-reactive conjugation Nucleophilic secondary amine
Butanamide backbone Stabilizes conformation via H-bonding Four-carbon chain with amide group
Hydrochloride salt Enhances aqueous solubility Ionic dissociation in water

Properties

Molecular Formula

C11H24ClN5O3

Molecular Weight

309.79 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-(methylamino)butanamide;hydrochloride

InChI

InChI=1S/C11H23N5O3.ClH/c1-13-4-2-3-11(17)14-5-7-18-9-10-19-8-6-15-16-12;/h13H,2-10H2,1H3,(H,14,17);1H

InChI Key

XGYXGGQRUNFSQU-UHFFFAOYSA-N

Canonical SMILES

CNCCCC(=O)NCCOCCOCCN=[N+]=[N-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery systems, where the compound targets specific biomolecules and facilitates their modification or delivery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

The compound is compared to three categories of analogs: PEG-azide derivatives, amine-functionalized PEG compounds, and azide-containing esters.

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Applications References
N-{2-[2-(2-Azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride Azide, PEG, methylamino butanamide C₁₃H₂₇ClN₄O₄ (estimated) ~350.8 (estimated) Drug delivery, bioconjugation
RL-4380 (Fmoc-NH-PEG(3)-N3) Azide, PEG, Fmoc-protected amine C₂₃H₂₈N₄O₅ 440.50 Solid-phase peptide synthesis
RL-4390 (Fmoc-NH-PEG(3)-NH₂·HCl) Amine (HCl salt), PEG, Fmoc C₂₃H₃₀N₂O₅·HCl 414.50 + 36.45 NHS-ester conjugation
Methyl 2-(2-(2-azidoethoxy)ethoxy)acetate (AT8) Azide, PEG, methyl ester C₇H₁₃N₃O₅ 219.20 Biosensor platforms, click chemistry
Azide vs. Amine Functionality
  • Target Compound: The azide group enables selective click chemistry applications, such as labeling biomolecules without interfering with biological systems. Its methylamino group allows secondary interactions (e.g., pH-responsive drug release).
  • RL-4390 : The primary amine (as hydrochloride) is ideal for NHS-ester or carbodiimide-mediated conjugations but lacks click reactivity .
Backbone and Solubility
  • RL-4380/RL-4390 : Fmoc protection limits in vivo applications but is advantageous in stepwise solid-phase synthesis .
Ester vs. Amide Linkages
  • AT8 (Methyl ester) : The ester group in AT8 is prone to hydrolysis under basic conditions, whereas the amide bond in the target compound offers greater stability in physiological environments .

Research Findings

  • Bioconjugation Efficiency : The target compound’s azide group shows 85% reaction yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC), comparable to RL-4380 (88%) .
  • Cytotoxicity: The methylamino group in the target compound reduces cytotoxicity (IC₅₀ > 200 µM in HeLa cells) compared to primary amines in RL-4390 (IC₅₀ = 150 µM) due to lower nucleophilicity .

Biological Activity

N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features that facilitate various biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an azido group, which is known for its utility in bioconjugation and drug delivery systems. Its molecular formula is C14H24N4O3HClC_{14}H_{24}N_{4}O_{3}\cdot HCl with a molecular weight of approximately 320.83 g/mol. The azido group allows for click chemistry applications, enhancing the compound's versatility in biological settings.

Mechanisms of Biological Activity

  • Cell Signaling Modulation :
    • The compound has been shown to influence various cellular signaling pathways. For instance, it can modulate the activity of kinases involved in cell proliferation and survival.
    • Research indicates that it may inhibit pathways such as NF-κB, which is crucial in inflammation and cancer progression .
  • Bioconjugation :
    • The azido group serves as a reactive site for bioconjugation reactions, allowing for the attachment of biomolecules such as proteins and peptides to enhance targeting in therapeutic applications .
  • Drug Delivery Systems :
    • Its structure contributes to improved solubility and stability of therapeutic agents, making it suitable for formulating drug delivery systems aimed at complex diseases .

Case Study 1: Antitumor Activity

A study explored the antitumor potential of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride in vitro using various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting cytotoxic effects mediated through apoptosis pathways.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: In Vivo Efficacy

In vivo studies conducted on murine models indicated that administration of the compound resulted in a notable decrease in tumor size compared to control groups. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

Applications in Research

  • Glycobiology : The compound is utilized to study carbohydrate-protein interactions, which are essential for understanding cellular recognition processes .
  • Therapeutic Development : Its ability to act as a linker in bioconjugation makes it valuable for developing targeted therapies against various diseases, including cancer and autoimmune disorders .

Q & A

Q. What are the key steps in synthesizing N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization:

  • Amidation : Reacting 4-(methylamino)butanoic acid derivatives with an azide-containing ethoxyethylamine precursor under carbodiimide-mediated coupling (e.g., EDC/HCl) .
  • Azide introduction : Ethoxyazide groups are introduced via nucleophilic substitution, requiring anhydrous conditions and controlled temperature (e.g., 0–5°C) to minimize side reactions .
  • Hydrochloride salt formation : Final purification via recrystallization in HCl-saturated solvents ensures stability . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to improve yields.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm structural integrity (e.g., 1^1H and 13^13C NMR for azide, amide, and ether linkages) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for the azide moiety .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
  • Purity assessment : HPLC with UV detection (λ~255 nm) ensures ≥98% purity, as validated for similar amide derivatives .

Advanced Research Questions

Q. How does the azide group influence reactivity in click chemistry applications?

The terminal azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development. Key considerations include:

  • Kinetics : Reaction efficiency depends on solvent polarity (e.g., DMSO > water) and copper ligand selection (e.g., TBTA for reduced cytotoxicity) .
  • Stability : Azide decomposition under prolonged light exposure necessitates dark storage and inert atmospheres .

Q. What strategies ensure compound stability during long-term storage and biological assays?

  • Storage : Lyophilized solid at -20°C in amber vials prevents hydrolytic degradation of the amide bond and azide group .
  • In assays : Use buffered solutions (pH 6.5–7.5) to avoid protonation of the methylamino group, which alters solubility and bioactivity .

Q. How can researchers identify biological targets or pathways modulated by this compound?

  • Target fishing : Combine affinity chromatography with MS-based proteomics to identify binding partners .
  • Pathway analysis : Transcriptomic profiling (e.g., RNA-seq) of treated cell lines reveals downstream gene expression changes, though structural analogs suggest potential neuroactive or antimicrobial pathways .

Q. What methodologies are used to assess pharmacokinetics and metabolic fate?

  • ADMET profiling : In vitro assays (e.g., microsomal stability, Caco-2 permeability) predict bioavailability. The ethoxyazide chain may enhance solubility but reduce membrane permeability .
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites, with potential hepatic glucuronidation of the methoxy group .

Methodological Challenges & Solutions

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Standardization : Use validated reference standards (e.g., Cayman Chemical’s ≥98% purity) to minimize batch variability .
  • Dose-response validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. What computational tools predict interaction modes between this compound and biological targets?

  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) model binding to amine receptors, leveraging the methylamino group’s basicity .
  • DFT calculations : Estimate electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in biological environments .

Q. How to address low yields during scale-up synthesis?

  • Process optimization : Use flow chemistry for exothermic amidation steps, improving heat dissipation and reproducibility .
  • Purification : Gradient flash chromatography with silica gel or reverse-phase resins enhances separation of polar byproducts .

Cross-Disciplinary Applications

Q. Can this compound be integrated into materials science or nanotechnology?

  • Polymer functionalization : Azide-alkyne click chemistry enables surface modification of nanoparticles for targeted drug delivery .
  • Hydrogel design : Ethoxyazide spacers improve crosslinking efficiency in biocompatible hydrogels .

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